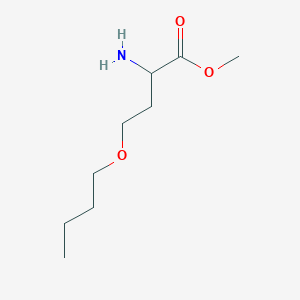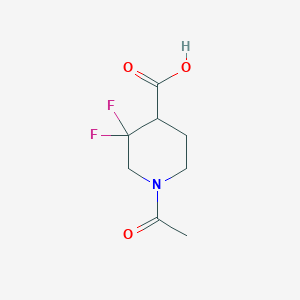
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid is a fluorinated compound with a molecular weight of 207.17 g/mol. It is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various demanding applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. The process may include steps such as hydrogenation, cyclization, and cycloaddition . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .
化学反応の分析
Types of Reactions
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.
Industry: The compound’s unique reactivity and selectivity make it valuable for industrial processes, including the production of high-purity chemicals
作用機序
The mechanism of action of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperidinone: A derivative of piperidine with a carbonyl group, known for its biological activity.
Spiropiperidines: Compounds with a spirocyclic structure, exhibiting unique pharmacological properties
Uniqueness
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid stands out due to its fluorinated structure, which imparts unique reactivity and selectivity. This makes it particularly valuable for applications requiring high precision and stability .
特性
分子式 |
C8H11F2NO3 |
|---|---|
分子量 |
207.17 g/mol |
IUPAC名 |
1-acetyl-3,3-difluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO3/c1-5(12)11-3-2-6(7(13)14)8(9,10)4-11/h6H,2-4H2,1H3,(H,13,14) |
InChIキー |
RYTSKZPGQFNOKZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(C(C1)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)

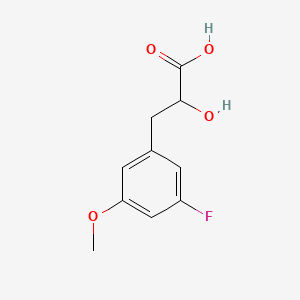

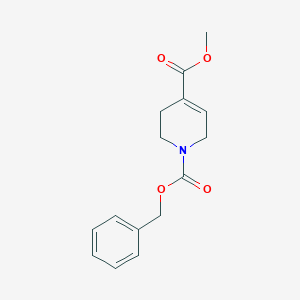
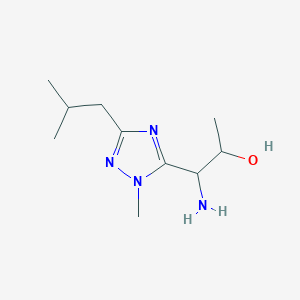

![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
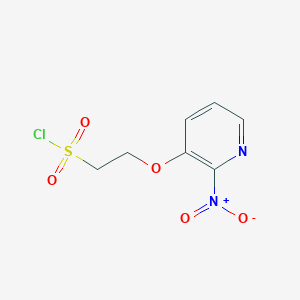

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)

